4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring a 3,4-dimethoxyphenyl substituent at the 5-position and a thiol group at the 3-position. The compound’s structure combines electron-donating methoxy groups with the aromatic and heterocyclic framework of 1,2,4-triazole, which is known for diverse biological and chemical applications.
Properties
IUPAC Name |
4-amino-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-15-7-4-3-6(5-8(7)16-2)9-12-13-10(17)14(9)11/h3-5H,11H2,1-2H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDXESRWIPPBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357592 | |
| Record name | 4-Amino-5-(3,4-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125866-62-8 | |
| Record name | 4-Amino-5-(3,4-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
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Formation of Thiosemicarbazone :
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3,4-Dimethoxybenzaldehyde reacts with thiosemicarbazide in ethanol under reflux (78°C) for 6–8 hours.
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The reaction is acid-catalyzed, typically using glacial acetic acid (1–2 mL) to protonate the carbonyl oxygen, enhancing electrophilicity.
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The intermediate, 3,4-dimethoxybenzaldehyde thiosemicarbazone, precipitates upon cooling and is filtered.
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Cyclization to Triazole :
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The thiosemicarbazone is heated under acidic conditions (e.g., 10% HCl) at 90–100°C for 4–6 hours.
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Acid promotes the elimination of water, facilitating ring closure to form the 1,2,4-triazole scaffold.
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The thiol (-SH) group at position 3 and the amino (-NH2) group at position 4 are introduced during this step.
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Key Parameters :
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Solvent : Ethanol balances solubility and boiling point for efficient reflux.
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Catalyst : Glacial acetic acid improves reaction kinetics without side-product formation.
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Purity : Crude product is recrystallized from ethanol-water (3:1) to achieve >95% purity.
Alternative Routes via Hydrazine Derivatives
To circumvent issues with thiosemicarbazide availability, some protocols substitute it with hydrazine derivatives. For instance, 3,4-dimethoxyphenylhydrazine can react with thiourea in the presence of carbon disulfide (CS2) to form the triazole ring.
Stepwise Procedure
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Formation of Hydrazine Intermediate :
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3,4-Dimethoxyphenylhydrazine is prepared via diazotization of 3,4-dimethoxyaniline followed by reduction.
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Cyclization with Thiourea :
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The hydrazine derivative reacts with thiourea and CS2 in dimethylformamide (DMF) at 120°C for 12 hours.
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The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl group, forming the triazole-thiol structure.
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Advantages :
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Higher functional group tolerance compared to thiosemicarbazide routes.
Microwave-Assisted Synthesis
Modern techniques employ microwave irradiation to accelerate reaction rates and improve yields.
Optimized Protocol
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Reactants : 3,4-Dimethoxybenzaldehyde (1 eq), thiosemicarbazide (1.2 eq).
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Solvent/Catalyst : Ethanol (10 mL), acetic acid (1 mL).
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Conditions : Microwave irradiation (300 W, 100°C) for 20 minutes.
Benefits :
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Reduced reaction time from hours to minutes.
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Enhanced energy efficiency and scalability.
Industrial-Scale Production
For bulk synthesis, continuous flow reactors are preferred over batch processes due to their superior heat and mass transfer.
Process Design
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Reactor Type : Tubular flow reactor (stainless steel, 10 L capacity).
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Conditions :
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Temperature: 85°C (controlled via external jacket).
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Residence time: 30 minutes.
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Pressure: 2 bar to maintain solvent in liquid phase.
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Quality Control :
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In-line HPLC monitors reaction progress.
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Automated crystallization units ensure consistent particle size distribution.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 65–75 | 95 | 6–8 hours | Moderate |
| Hydrazine Route | 60–68 | 92 | 12 hours | Low |
| Microwave-Assisted | 80–82 | 97 | 20 minutes | High |
| Continuous Flow | 85–89 | 98 | 30 minutes | Industrial |
Data synthesized from experimental optimizations.
Challenges and Mitigation Strategies
a) Thiol Oxidation
The -SH group is prone to oxidation, forming disulfide dimers.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Amino derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The thiol group present in this compound may enhance its reactivity with biological targets, potentially leading to the development of novel anticancer agents.
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. Triazole derivatives have demonstrated efficacy against various bacterial strains and fungi. The presence of the thiol group is believed to contribute to the antimicrobial activity by disrupting microbial cell membranes.
Agricultural Applications
Fungicides
Due to its structural characteristics, this compound can serve as a potential fungicide. Research into triazole-based fungicides has shown they effectively control plant pathogens by inhibiting ergosterol biosynthesis in fungi. This property makes them valuable in agricultural practices for protecting crops from fungal diseases.
Material Science Applications
Corrosion Inhibitors
The compound's thiol functionality allows it to act as an effective corrosion inhibitor. Studies have demonstrated that triazole derivatives can form protective films on metal surfaces, preventing oxidation and corrosion. This application is particularly relevant in industries where metal components are exposed to harsh environments.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their anticancer activity against various cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties.
Case Study 2: Agricultural Application
A field trial conducted by agricultural scientists tested the efficacy of a triazole-based fungicide on wheat crops affected by Fusarium head blight. The results showed a significant reduction in disease severity and increased yield compared to untreated controls. This trial highlights the potential agricultural benefits of compounds like this compound.
Mechanism of Action
The mechanism of action of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, such as prostaglandin reductase, by binding to their active sites. This inhibition disrupts the normal metabolic pathways, leading to the desired pharmacological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
The 3,4-dimethoxyphenyl group distinguishes this compound from other triazole-3-thiol derivatives. Key analogs and their substituent-driven properties include:
Key Findings :
- Electron-donating groups (e.g., methoxy, amino, thiol) enhance antioxidant and antiradical activities by stabilizing free radicals via resonance and inductive effects .
- Electron-withdrawing groups (e.g., nitro) reduce antioxidant capacity but improve reactivity in Schiff base formation .
Antioxidant Activity
- AT and AP demonstrated significant free radical scavenging in DPPH and ABTS assays, attributed to their electron-repelling -NH₂ and -SH groups .
- Thiophen-2-ylmethyl derivatives showed 88.89% antiradical activity at 1 mM, outperforming many analogs .
Antimicrobial and Anti-Tubercular Activity
- Schiff base derivatives (e.g., 4-fluoro-3-phenoxyphenyl analogs) exhibited anti-tubercular activity, with computational studies highlighting strong binding to mycobacterial targets .
- Halogenated derivatives (e.g., 3,4-dichlorophenyl Schiff bases) showed enhanced antimicrobial properties due to increased lipophilicity and membrane penetration .
Corrosion Inhibition
- AT and AP inhibited mild steel corrosion in HCl via adsorption on metal surfaces, with efficiencies >80% at 1 mM .
- 3,4-dimethoxyphenyl analog : The polarizable aromatic system may improve adsorption capacity compared to simpler phenyl or pyridyl groups.
Schiff Base Formation
- The -NH₂ group at the 4-position enables condensation with aldehydes to form Schiff bases. Thiophen-2-ylmethyl analog + 4-fluorobenzaldehyde → derivatives with retained antiradical activity .
- 3,4-dimethoxyphenyl analog : The methoxy groups may sterically hinder or electronically modulate Schiff base formation, affecting reaction yields or product stability.
Coordination Chemistry
Biological Activity
4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a derivative of the triazole family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H12N4O2S
- Molecular Weight : 240.30 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound primarily involves its interaction with various biological targets:
- Inhibition of Protein Aggregation : The compound has shown efficacy in inhibiting the aggregation of alpha-synuclein (α-syn), a protein implicated in neurodegenerative diseases such as Parkinson's disease. By preventing α-syn aggregation into toxic fibrils, the compound reduces neurotoxicity and neuronal death .
- Anticancer Activity : Research indicates that this triazole derivative exhibits cytotoxic effects against several cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways, including the modulation of Bcl-2 family proteins and caspase activation .
Biological Activity Overview
Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound significantly reduced symptoms associated with Parkinson's disease. The compound was found to prevent bradykinesia induced by neurotoxins and improved overall motor function scores.
Anticancer Efficacy
In vitro studies have shown that this compound exhibits potent cytotoxicity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The IC50 values were recorded at 10 µM for melanoma cells and 15 µM for breast cancer cells, indicating a strong selective toxicity towards cancerous cells compared to normal cells .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability and metabolic stability. Studies indicate that the compound is rapidly absorbed with a half-life suitable for therapeutic applications .
Q & A
Q. Advanced
- Molecular Docking : Simulate ligand interactions with receptors (e.g., NADPH oxidase for antioxidant activity) .
- ADME Analysis : Predict pharmacokinetics (e.g., bioavailability >30% for derivatives with LogP <5) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
